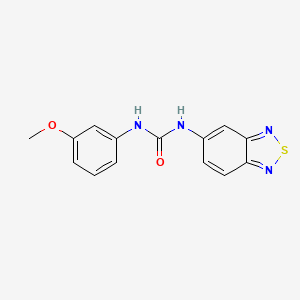
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea, also known as BMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. BMTU belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. It has also been shown to stimulate the production of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anticancer properties. In the brain, this compound has been shown to improve cognitive function and memory, possibly through its effects on neurotransmitter production. In plants, this compound has been shown to enhance photosynthesis and nutrient uptake, leading to improved growth and crop yield.
実験室実験の利点と制限
One advantage of using N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other chemical compounds with similar biological activities. This makes it a safer and more practical option for studying its effects in cells and organisms. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these applications.
Another area of interest is the use of this compound as a plant growth regulator and alternative to traditional pesticides. Future research could explore the efficacy of this compound in different plant species and environmental conditions, as well as its potential impact on non-target organisms.
Overall, this compound shows great promise as a versatile and multifunctional chemical compound with a wide range of potential applications in medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential benefits, but the current evidence suggests that this compound may be a valuable tool for addressing some of the most pressing challenges facing our society today.
合成法
The synthesis of N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea involves the reaction of 2-amino-1,3-benzothiazole with 3-methoxyphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified through recrystallization or chromatographic techniques.
科学的研究の応用
N-2,1,3-benzothiadiazol-5-yl-N'-(3-methoxyphenyl)urea has been studied extensively for its potential applications in medicine and agriculture. In medicine, this compound has been shown to possess anticancer, antiviral, and anti-inflammatory properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and diabetes.
In agriculture, this compound has been studied as a plant growth regulator and a potential alternative to traditional pesticides. It has been shown to enhance plant growth and improve crop yield, while also reducing the harmful effects of pests and diseases.
特性
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-11-4-2-3-9(7-11)15-14(19)16-10-5-6-12-13(8-10)18-21-17-12/h2-8H,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYSGWHVDDCZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-[5-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5691491.png)
![4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde](/img/structure/B5691496.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5691497.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5691507.png)
![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5691511.png)
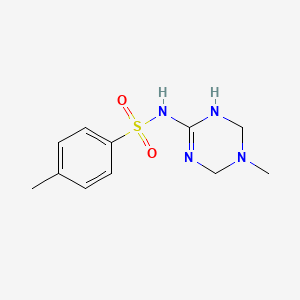
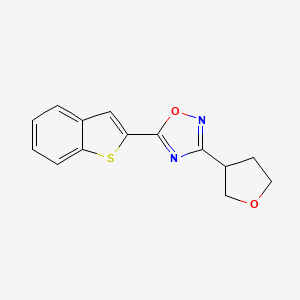
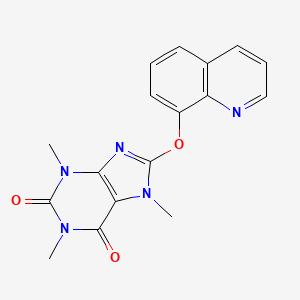
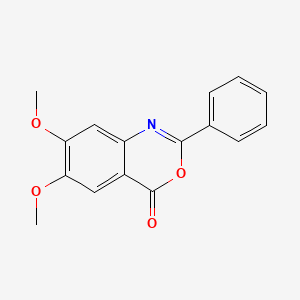
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)

